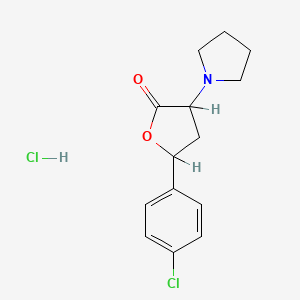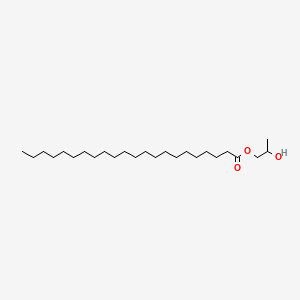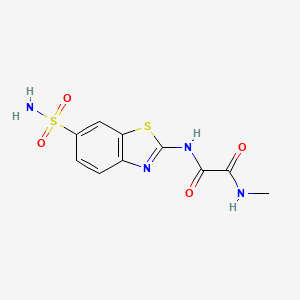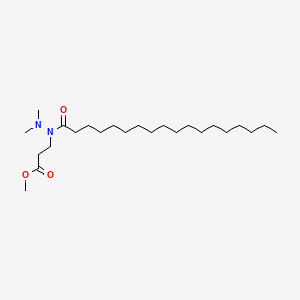
2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a fused benzene and imidazole ring structure. This particular compound is characterized by the presence of a thione group (S=C) and acetyl groups at the 1,3-positions, as well as a chlorine atom at the 5-position.
Synthetic Routes and Reaction Conditions:
Alkylation Reactions: One common synthetic route involves the alkylation of benzimidazole-2-thione derivatives. This process typically requires the use of alkylating agents such as alkyl halides in the presence of a base.
Acetylation: The acetyl groups can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a suitable catalyst.
Chlorination: The chlorine atom at the 5-position can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Preparation of Benzimidazole-2-thione: This is achieved through the cyclization of o-phenylenediamine with carbon disulfide in the presence of an acid.
Functionalization: The benzimidazole-2-thione undergoes subsequent functionalization steps, including acetylation and chlorination, as described above.
Types of Reactions:
Oxidation: The thione group can be oxidized to form the corresponding sulfone derivative.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Sulfone Derivatives: Resulting from the oxidation of the thione group.
Thiol Derivatives: Resulting from the reduction of the thione group.
Substituted Benzimidazoles: Resulting from nucleophilic substitution at the 5-position.
科学研究应用
2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro- has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, such as in the treatment of infections and inflammation.
Industry: It is used as a corrosion inhibitor, rubber accelerator, and in the production of dyes and pigments.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The thione group can act as a ligand, binding to metal ions and forming complexes. These complexes can then interact with biological molecules, influencing various biochemical processes.
相似化合物的比较
2-Mercaptobenzimidazole: Similar structure but lacks the acetyl groups.
5,6-Dimethyl-1-(α-d-ribofuranosyl)benzimidazole: Found in Vitamin B12.
Omeprazole: A proton pump inhibitor with a benzimidazole core.
Uniqueness: 2H-Benzimidazole-2-thione, 1,3-diacetyl-5-chloro-1,3-dihydro- is unique due to its specific functional groups and chlorine substitution, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.
属性
CAS 编号 |
91067-30-0 |
|---|---|
分子式 |
C11H9ClN2O2S |
分子量 |
268.72 g/mol |
IUPAC 名称 |
1-(3-acetyl-5-chloro-2-sulfanylidenebenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6(15)13-9-4-3-8(12)5-10(9)14(7(2)16)11(13)17/h3-5H,1-2H3 |
InChI 键 |
UGJJYGSMUZKYKX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=C(C=C(C=C2)Cl)N(C1=S)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


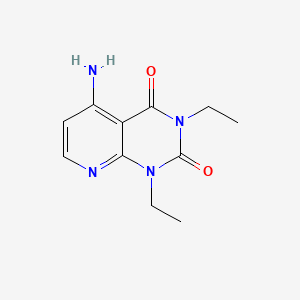
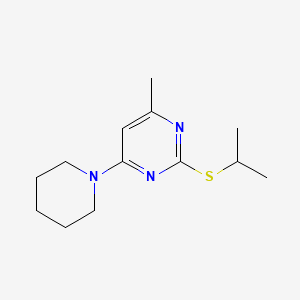
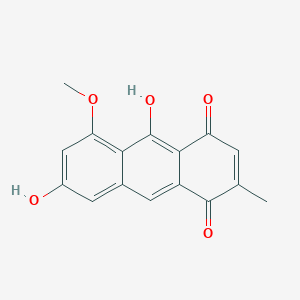
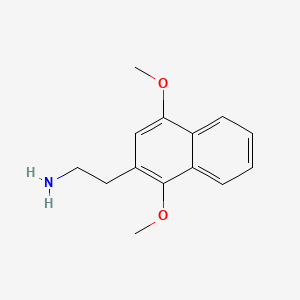
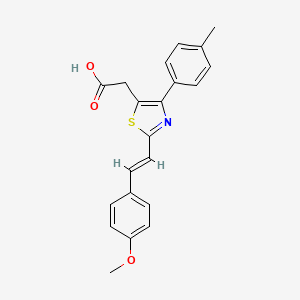

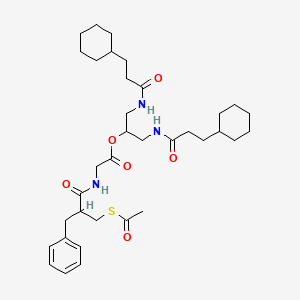
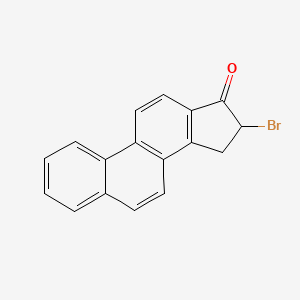
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
